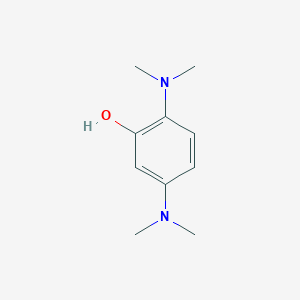

2,5-Bis(dimethylamino)phenol

Description

Significance of Aminophenols in Contemporary Organic Chemistry and Materials Science

Aminophenols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. This bifunctionality makes them highly versatile building blocks in a multitude of chemical syntheses. researchgate.net Their derivatives are of considerable commercial importance as intermediates in the pharmaceutical, photographic, and chemical dye industries. researchgate.net

In organic chemistry , aminophenols serve as precursors for a wide array of more complex molecules. researchgate.netchemicalbook.com They are instrumental in the synthesis of heterocyclic compounds like benzoxazoles and benzimidazoles, which are scaffolds for many pharmaceuticals and functional materials. chemicalbook.com The amino and hydroxyl groups can undergo various reactions, including alkylation, acylation, and cyclization, allowing for the construction of diverse molecular architectures. researchgate.net Furthermore, some aminophenols act as catalysts in organic reactions. kajay-remedies.com

In materials science , aminophenols and their derivatives are crucial for the development of advanced materials. They are used in the synthesis of polymers and can be incorporated into materials to confer specific properties such as antioxidant capabilities. chemicalbook.com Their reactivity also makes them suitable for creating dyes and pigments for textiles and plastics. chemicalbook.comsolubilityofthings.com In the realm of nanotechnology, certain aminophenols are used as precursors in the controlled synthesis of nanoparticles. kajay-remedies.com The intermediate, aminophenol, has also been shown to be important in the large-scale synthesis of highly bright red carbon quantum dots, which have applications in white light-emitting diodes (WLEDs). rsc.org

Historical Context of Academic Investigations on 2,5-Bis(dimethylamino)phenol and Related Structures

The study of aminophenols dates back to the foundational era of organic chemistry. Early research focused on understanding the fundamental reactivity of these bifunctional compounds. Over time, investigations expanded to include substituted aminophenols, exploring how the position and nature of substituents influence the chemical and physical properties of the molecule.

Investigations into related structures, such as 2,6-bis[(dimethylamino)methyl]phenol and 2,4-bis((dimethylamino)methyl)phenol, have often centered on their synthesis and utility as curing agents for epoxy resins and as intermediates for other chemical products. evitachem.comcymitquimica.comchemsrc.comnih.gov The Mannich reaction, which involves the aminoalkylation of a proton donor, has been a common method for synthesizing such compounds. evitachem.com For instance, the reaction of phenol (B47542) with formaldehyde (B43269) and dimethylamine (B145610) can yield bis[(dimethylamino)methyl]phenol (B15349622) derivatives. evitachem.com

Specific research into this compound appears to be more recent and less extensive compared to its isomers or other related aminophenols. The available information suggests its primary role as a chemical intermediate. The synthesis of related compounds, such as 2,2-Bis[3,5-bis(dimethylamino)phenyl]-1,1,1,3,3,3-hexamethyltrisilane, has been documented, highlighting the use of substituted aminophenyl derivatives in creating complex organosilicon molecules. nih.goviucr.org

Current Research Frontiers and Unaddressed Challenges Pertinent to this compound

Current research involving aminophenol structures continues to push the boundaries of materials science and organic synthesis. A significant area of interest is the development of novel functional materials with tailored electronic and optical properties. For example, substituted o-aminophenols have been investigated as redox mediators in the oxidation of thiols to disulfides. researchgate.net

For this compound specifically, the asymmetric substitution pattern of the dimethylamino groups presents both opportunities and challenges. This asymmetry affects the electronic distribution within the molecule, which can influence its reactivity in various chemical transformations. One documented application is its use in dye synthesis and as an intermediate in Mannich-type reactions.

A key challenge in the study of this compound is the limited availability of detailed research findings and characterization data in publicly accessible literature. While its molecular formula (C₁₀H₁₆N₂O) and some basic properties are known, a comprehensive understanding of its reactivity profile, potential applications, and the full scope of its utility in synthetic chemistry remains an area ripe for further investigation. guidechem.com Future research could focus on exploring its potential in areas where other aminophenols have shown promise, such as in the synthesis of novel polymers, as a ligand in coordination chemistry, or as a precursor for biologically active molecules. The development of efficient and selective synthetic routes to this compound and a thorough investigation of its chemical behavior are crucial steps toward unlocking its full potential.

Structure

3D Structure

Properties

CAS No. |

501101-53-7 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2,5-bis(dimethylamino)phenol |

InChI |

InChI=1S/C10H16N2O/c1-11(2)8-5-6-9(12(3)4)10(13)7-8/h5-7,13H,1-4H3 |

InChI Key |

ZWMYMCAYWAKQMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Bis Dimethylamino Phenol and Its Analogues

Direct Synthetic Approaches to 2,5-Bis(dimethylamino)phenol

Direct approaches aim to introduce the dimethylamino groups onto a phenolic precursor in a minimal number of steps. These methods are often sought for their efficiency and atom economy.

Nucleophilic Aromatic Substitution Pathways for Diamination of Phenol (B47542) Precursors

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amine functionalities onto an aromatic ring. libretexts.orgwikipedia.org This pathway typically requires an electron-deficient aromatic ring and a good leaving group, such as a halide. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, a suitable precursor would be a di-substituted phenol, such as 2,5-dihalophenol or a related derivative.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile (dimethylamine) attacks the carbon atom bearing the leaving group. chemistrysteps.com The presence of electron-withdrawing groups positioned ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com While the hydroxyl group of phenol is activating, the synthesis of di-substituted aminophenols often starts from precursors like dihalohydroquinones, where subsequent amination and manipulation of the hydroxyl groups can lead to the target molecule.

For instance, the reaction of 2,5-dichlorohydroquinone (B146588) with an excess of dimethylamine (B145610) at elevated temperatures and pressures, often in the presence of a base, can yield the corresponding diamino-hydroquinone, which can then be selectively oxidized or modified to the phenolic target.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Precursor | Aminating Agent | Conditions | Key Features |

|---|---|---|---|

| 2,5-Dichlorophenol | Dimethylamine | High Temperature, High Pressure, Solvent (e.g., NMP) | Requires forcing conditions due to the electron-donating nature of the hydroxyl group. |

| 2,5-Difluorophenol | Dimethylamine | Milder conditions compared to chloro-derivatives. | Fluorine is a better leaving group in SNAr reactions. chemistrysteps.com |

Directed Amination Reactions of Substituted Phenolic Substrates

Directed amination strategies offer regioselective control over the placement of amine groups. One such approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to the hydroxyl group of a phenol. The reaction of phenol with formaldehyde (B43269) and dimethylamine typically leads to the formation of (dimethylaminomethyl)phenols. google.comwikipedia.org While this method is highly effective for introducing a single (dimethylaminomethyl) group, achieving a specific 2,5-disubstitution pattern on the phenol ring directly can be challenging and often results in mixtures of products, including the 2,4,6-trisubstituted product. wikipedia.org

Another strategy involves metal-free direct amination of phenols. organic-chemistry.orgresearchgate.net These methods can utilize aminating reagents in the presence of a base to form arylamines. organic-chemistry.orgresearchgate.net While powerful for mono-amination, achieving selective di-amination at the 2 and 5 positions without competing reactions at other sites requires carefully designed substrates with appropriate directing or blocking groups.

Precursor Synthesis and Regioselective Functionalization Pathways

Multi-step synthetic sequences involving the preparation of specifically functionalized precursors are often necessary to achieve the desired 2,5-substitution pattern with high regioselectivity.

Synthesis of Halogenated Phenol Precursors for Subsequent Amination

The synthesis of halogenated phenols is a critical step for subsequent amination via nucleophilic aromatic substitution. Phenol can be halogenated using various reagents, but achieving specific 2,5-disubstitution requires careful control. Direct halogenation of phenol often leads to a mixture of ortho and para isomers, with 2,4- and 2,6-dihalophenols being common products.

To obtain 2,5-dihalophenols, a more strategic approach is often employed, starting from precursors like 2,5-dimethylphenol (B165462) followed by oxidation and subsequent halogenation, or through diazotization of a corresponding aminophenol followed by a Sandmeyer-type reaction. Another route involves the halogenation of hydroquinone (B1673460) and subsequent manipulation of the hydroxyl groups.

Strategic Functionalization of the Phenol Ring for Amine Group Incorporation

A common strategy for incorporating amine groups involves the nitration of the phenol ring, followed by reduction of the nitro groups to amines, and subsequent N-alkylation. For example, the nitration of a protected phenol could be controlled to yield a 2,5-dinitrophenol (B1207554) derivative. The nitro groups, being strongly electron-withdrawing, would also activate the ring for potential nucleophilic substitution of other leaving groups if present. Following the successful dinitration, the nitro groups can be reduced to primary amino groups using various reducing agents (e.g., H₂/Pd/C, SnCl₂/HCl). The resulting 2,5-diaminophenol (B1598321) can then be exhaustively methylated with an agent like methyl iodide or dimethyl sulfate (B86663) to yield the final this compound.

Table 2: Multi-step Synthesis via Nitration-Reduction-Alkylation

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Introduces nitro groups at the 2 and 5 positions. |

| 2 | Reduction | H₂, Pd/C or SnCl₂ | Converts nitro groups to primary amino groups. |

| 3 | N-Alkylation | CH₃I or (CH₃)₂SO₄ | Converts primary amines to dimethylamines. |

Catalytic Approaches in the Synthesis of Dimethylaminophenolic Compounds

Modern synthetic chemistry heavily relies on catalytic methods to form carbon-nitrogen bonds, offering milder and more efficient alternatives to classical methods.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for aryl-amine bond formation. This reaction typically involves a palladium, nickel, or copper catalyst to couple an aryl halide or triflate with an amine. To synthesize this compound, a dihalogenated phenol precursor could be subjected to a double Buchwald-Hartwig amination with dimethylamine. The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions.

More recently, rhodium-catalyzed direct amination of phenols has been developed, providing a redox-neutral pathway to anilines with water as the only byproduct. organic-chemistry.org This method relies on the catalyst's ability to facilitate the keto-enol tautomerization of the phenol, enabling a subsequent dehydrative condensation with the amine. organic-chemistry.org Applying such a methodology to a suitably substituted phenol could provide a direct route to dimethylaminophenolic compounds. Similarly, palladium-on-ceria catalysts have been used for the selective amination of phenols without the need for external hydrogen. researchgate.net

Photocatalysis has also emerged as a potent strategy. Dual catalysis systems, for example involving iridium photocatalysis and pyridinium (B92312) additives, have been shown to facilitate the C-N coupling between phenols and various nitrogen nucleophiles. These light-mediated methods can proceed under mild conditions and offer unique selectivity profiles.

Table 3: Overview of Catalytic Amination Approaches

| Catalytic Method | Metal/Catalyst | Precursor Type | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium, Nickel, Copper | Halogenated Phenol | High functional group tolerance and broad substrate scope. |

| Dehydrative Amination | Rhodium | Phenol | Atom-economical, produces only water as a byproduct. organic-chemistry.org |

| Photocatalytic Amination | Iridium | Phenol, Halogenated Phenol | Mild reaction conditions, driven by light. |

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-nitrogen bonds, offering a direct route to aryl amines from aryl halides or their equivalents. wikipedia.orgacs.org The Buchwald-Hartwig amination is a preeminent example of this type of transformation, typically utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. jk-sci.com This is followed by the coordination of the amine and deprotonation by a base, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. jk-sci.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. jk-sci.com

For the synthesis of a di-substituted aminophenol, a potential precursor could be a dihalophenol, such as 2,5-dibromohydroquinone. This substrate could then undergo a double Buchwald-Hartwig amination with dimethylamine. More direct routes involving the catalytic amination of phenols have also been developed. For instance, rhodium-catalyzed methods can facilitate the direct coupling of phenols with amines, proceeding through the tautomerization of the phenol to a ketone, enabled by π-coordination to the metal center. organic-chemistry.orgresearchgate.net This approach is highly atom-economical, producing water as the only byproduct. organic-chemistry.org Furthermore, palladium-catalyzed systems have been developed for the mono- or dual-amination of phenols in water, presenting a greener alternative to traditional organic solvents. nih.gov

Table 1: Overview of Transition Metal-Catalyzed C-N Bond Forming Reactions

| Reaction Type | Typical Catalyst | Common Ligands | Key Features | Potential Application |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)2, Pd2(dba)3) | Bulky phosphines (e.g., X-Phos, BINAP, DPPF) | Couples aryl halides/triflates with amines; requires a strong base. wikipedia.orgjk-sci.com | Synthesis from 2,5-dihalophenols. |

| Direct Phenol Amination | Rhodium complexes (e.g., [CpRhCl2]2) | Pentamethylcyclopentadienyl (Cp) | Direct coupling of phenols with amines; water is the sole byproduct. organic-chemistry.org | Direct synthesis from hydroquinone. |

| Aqueous Phase Amination | Palladium catalysts | Not specified | Uses water as a solvent and ammonium (B1175870) formate (B1220265) as a reductant. nih.gov | Greener synthesis route for aminophenols. nih.gov |

Lewis Acid Catalysis in Directed Phenol Functionalization

Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, most notably in Friedel-Crafts reactions. Lewis acids function by activating either the aromatic substrate or, more commonly, the electrophile, rendering it more susceptible to attack by the electron-rich phenol ring. In the context of phenol functionalization, the hydroxyl group is a strong ortho-, para-directing group, which guides incoming electrophiles to these positions.

While direct Lewis acid-catalyzed amination of phenols is less common than transition metal-mediated methods, the principles can be applied. A Lewis acid could coordinate to the phenolic oxygen, potentially modulating the directing effect and reactivity of the ring. More plausibly, the Lewis acid would be employed to generate a potent electrophilic aminating agent. However, many modern synthetic strategies now favor cooperative catalytic systems. For instance, a dual catalytic system involving a Lewis acid (like Scandium triflate, Sc(OTf)₃) and a transition metal (like Palladium on carbon, Pd/C) has been shown to be effective for the ortho-alkylation of phenols. nih.gov This type of cooperative catalysis could, in principle, be adapted for amination, where the Lewis acid activates the substrate or an intermediate, and the transition metal facilitates the C-N bond-forming step.

Mannich Reaction-Based Synthesis of Aminomethylphenols

The Mannich reaction is a three-component condensation reaction that provides a powerful method for the aminoalkylation of acidic protons located alpha to a carbonyl group. wikipedia.org The reaction's scope extends to other nucleophiles, including electron-rich aromatic compounds like phenols. adichemistry.com For phenols, the hydroxyl group activates the ortho and para positions for electrophilic attack, leading to the introduction of an aminomethyl group. This makes the Mannich reaction a highly effective strategy for synthesizing aminomethylphenols. Given the specific mention of aminomethylation in the subsections that follow, it is probable that the target compound is 2,5-Bis(dimethylaminomethyl)phenol, a classic Mannich product derived from a phenol precursor.

Condensation Reactions with Formaldehyde and Secondary Amines

The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com In the synthesis of aminomethylphenols, the phenol itself serves as the active hydrogen component. The reaction mechanism begins with the formation of an electrophilic iminium ion (also known as a Mannich reagent) from the reaction between the secondary amine (e.g., dimethylamine) and formaldehyde. wikipedia.orgadichemistry.com

The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form a C-C bond at the ortho or para position, yielding the corresponding aminomethylphenol, often referred to as a Mannich base. adichemistry.comnih.gov The reaction is typically performed under acidic conditions, and the amine is often used as its hydrochloride salt. adichemistry.com To synthesize a disubstituted product like 2,5-Bis(dimethylaminomethyl)phenol, a substrate such as hydroquinone (1,4-dihydroxybenzene) would be a logical starting material. The two hydroxyl groups would activate the 2, 3, 5, and 6 positions, allowing for a double Mannich reaction to occur at the 2 and 5 positions.

Table 2: Examples of Phenolic Mannich Base Synthesis

| Phenolic Substrate | Amine | Aldehyde | Typical Product | Reference |

|---|---|---|---|---|

| Phenol | Dimethylamine | Formaldehyde | 2,4,6-Tris(dimethylaminomethyl)phenol | adichemistry.com |

| p-cresol | Dimethylamine | Formaldehyde | 2,6-Bis(dimethylaminomethyl)-4-methylphenol | brunel.ac.uk |

| Resorcinol (B1680541) | Dimethylamine | Formaldehyde | Aminomethylated resorcinol derivatives | brunel.ac.ukresearchgate.net |

| Hydroquinone | Dimethylamine | Formaldehyde | 2,5-Bis(dimethylaminomethyl)hydroquinone | Hypothetical based on reactivity |

Utilization of Bisamine Reagents for Aminomethylation Protocols

An alternative to the three-component Mannich reaction is the use of pre-formed reagents that serve as a source for the aminomethyl group. N,N,N',N'-Tetramethylmethylenediamine, also known as bis(dimethylamino)methane, is a common and effective reagent for this purpose. lookchem.comwikipedia.org It is prepared from the reaction of dimethylamine and formaldehyde. wikipedia.org

This bisamine reagent acts as a convenient source of the Mannich intermediate, the dimethylaminomethyl cation, often under milder conditions than the traditional three-component system. lookchem.com The reaction of N,N,N',N'-tetramethylmethylenediamine with phenols provides a direct route to dimethylaminomethyl-substituted phenols. This approach can offer advantages in terms of reaction control and selectivity, avoiding the need to handle formaldehyde directly. It has been employed for the efficient aminomethylation of various substrates, including thiols. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance sustainability. For the synthesis of aminophenols, this includes exploring renewable feedstocks, minimizing waste, and using environmentally benign reaction conditions. digitellinc.com One promising avenue is the use of hydroquinone derived from lignocellulosic biomass as a starting material for producing aminophenols, which offers a renewable alternative to petrochemical feedstocks. digitellinc.com

The development of catalytic processes that are highly atom-economical is another key aspect. For example, direct amination reactions where water is the only byproduct are preferable to multi-step sequences or reactions that generate stoichiometric waste. organic-chemistry.org The choice of solvent and catalyst also plays a crucial role. Moving away from hazardous solvents and precious metal catalysts towards greener alternatives like water or solvent-free systems, and employing base metal catalysts, aligns with green chemistry goals. acsgcipr.orgnih.gov

Development of Solvent-Free or Environmentally Benign Reaction Conditions

A significant focus in green synthetic chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste streams, lower costs, simplified purification procedures, and often enhanced reaction rates. peerj.com

The Mannich reaction, in particular, has been shown to be amenable to solvent-free conditions. tandfonline.comtandfonline.com Several studies have demonstrated that the three-component condensation of a phenol or ketone, an aldehyde, and an amine can proceed efficiently without a solvent, sometimes also eliminating the need for a catalyst. tandfonline.comresearchgate.net For example, the selective Mannich reaction of para-substituted phenols with paraformaldehyde and ethyl iminodiacetate (B1231623) has been successfully carried out under solvent- and catalyst-free conditions. tandfonline.com This approach not only simplifies the process but can also lead to high selectivity, forming monosubstituted products without the formation of disubstituted byproducts. tandfonline.com In addition to solvent-free methods, the use of water as a reaction medium is a highly attractive green alternative, as demonstrated in the palladium-catalyzed amination of phenols. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Conditions

| Parameter | Conventional Approach | Green/Sustainable Approach |

|---|---|---|

| Starting Material | Petrochemical-derived phenols/halophenols | Biomass-derived phenols (e.g., from lignin). digitellinc.com |

| Solvent | Organic solvents (e.g., Toluene, THF, Dioxane). acsgcipr.org | Solvent-free (neat) conditions or water. nih.govtandfonline.comresearchgate.net |

| Catalyst | Precious metals (e.g., Palladium, Rhodium). acsgcipr.orgorganic-chemistry.org | Base metals (e.g., Copper, Nickel) or catalyst-free systems. acsgcipr.org |

| Byproducts | Stoichiometric salts (e.g., from base in Buchwald-Hartwig). | Benign byproducts like water (e.g., in direct amination). organic-chemistry.org |

| Atom Economy | Can be lower due to protecting groups or multi-step processes. | Higher, especially in direct C-H functionalization or condensation reactions. |

Optimization of Atom Economy and Reaction Efficiency in Multi-Step Syntheses

The optimization of a multi-step synthesis hinges on the efficiency of each individual transformation and the seamless integration of these steps. Key strategies to improve atom economy and reaction efficiency include the selection of catalytic versus stoichiometric reagents, minimizing the use of protecting groups, and choosing reaction pathways that generate minimal byproducts.

A common precursor to aminophenols is the corresponding nitrophenol, which can be synthesized via the nitration of a phenol derivative. The subsequent reduction of the nitro groups is a critical step. Traditional methods often employ stoichiometric reducing agents, such as metals (e.g., tin, iron) in acidic media, which suffer from poor atom economy due to the formation of large quantities of metal salt waste.

A significant improvement in both atom economy and environmental impact is achieved through catalytic hydrogenation. This method utilizes hydrogen gas as the reductant in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The primary byproduct in this case is water, leading to a much higher atom economy.

Modern advancements have led to the development of catalytic reductive amination procedures that offer higher efficiency and milder reaction conditions. These methods often employ a catalyst, such as ruthenium nanoparticles on a carbon support (Ru/C), with formaldehyde as the methylating agent and molecular hydrogen as the clean reducing agent. This catalytic approach significantly improves the atom economy by avoiding the use of a stoichiometric reductant like formic acid.

To illustrate the impact of synthetic strategy on efficiency, a comparative analysis of two potential routes for the N,N-dimethylation of 2,5-diaminophenol is presented below.

Table 1: Comparative Analysis of N,N-Dimethylation Methods for 2,5-Diaminophenol

| Parameter | Eschweiler-Clarke Reaction | Catalytic Reductive Amination |

| Methylating Agent | Formaldehyde | Formaldehyde |

| Reducing Agent | Formic Acid | H₂ |

| Catalyst | None (Stoichiometric) | Ru/C (or other transition metals) |

| Key Byproducts | CO₂, H₂O | H₂O |

| Typical Yields | Moderate to Good | Good to Excellent |

| Atom Economy | Lower | Higher |

| Environmental Impact | Moderate (CO₂ evolution) | Low |

The data clearly indicates that catalytic reductive amination offers a more atom-economical and environmentally benign approach compared to the classical Eschweiler-Clarke reaction. The selection of such catalytic methods is crucial for the development of sustainable and efficient multi-step syntheses.

Advanced Spectroscopic and Structural Characterization of 2,5 Bis Dimethylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural analysis of 2,5-Bis(dimethylamino)phenol, offering insights into the connectivity and chemical environment of its proton and carbon nuclei.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two dimethylamino groups. The chemical shifts of the aromatic protons are influenced by the strong electron-donating effects of both the hydroxyl and the dimethylamino substituents. The protons of the N(CH₃)₂ groups are expected to appear as a singlet, integrating to 12 protons, in a region typical for such functionalities. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with solvent and concentration due to hydrogen bonding.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | Multiplet |

| N(CH₃)₂ | ~2.6 - 2.9 | Singlet |

| OH | Variable (likely 4.0 - 6.0) | Broad Singlet |

Note: Predicted values are based on the analysis of related aminophenol structures.

Carbon NMR (¹³C NMR) for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. The spectrum will feature signals for the six aromatic carbons and the four methyl carbons of the dimethylamino groups. The chemical shifts of the aromatic carbons are significantly affected by the positions of the electron-donating hydroxyl and dimethylamino groups. The carbon atom attached to the hydroxyl group (C-1) and those attached to the dimethylamino groups (C-2 and C-5) are expected to be the most shielded.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~150 - 155 |

| C-2, C-5 (C-N) | ~140 - 145 |

| C-3, C-4, C-6 | ~110 - 120 |

| N(CH₃)₂ | ~40 - 45 |

Note: Predicted values are based on data from substituted aminophenols and related structures. hmdb.cachemicalbook.com

Variable-Temperature NMR for Conformational Dynamics and Rotational Barrier Studies

Variable-temperature (VT) NMR studies can provide valuable information on the conformational dynamics of this compound, specifically concerning the rotation around the C-N bonds of the dimethylamino groups. At room temperature, the rotation of the methyl groups around the C-N bond is typically fast on the NMR timescale, resulting in a single sharp singlet for the N(CH₃)₂ protons. However, at lower temperatures, this rotation may become restricted, potentially leading to the broadening of the signal or its splitting into two distinct signals for the non-equivalent methyl groups. The temperature at which these changes occur (the coalescence temperature) can be used to calculate the energy barrier for this rotational process. Such studies have been conducted on similar molecules containing dimethylamino groups, revealing energy barriers that are influenced by steric hindrance and electronic effects.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound and in characterizing the hydrogen bonding interactions within the molecule.

Identification of Characteristic Functional Group Vibrational Modes

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating involvement in hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the dimethylamino groups is expected to be observed around 1200-1350 cm⁻¹.

Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch | 1150 - 1250 |

Note: Predicted frequency ranges are based on spectral data of related aminophenol compounds. mdpi.comnih.gov

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The position and shape of the O-H stretching band in the FT-IR spectrum provide significant insights into the hydrogen bonding networks of this compound. researchgate.net The presence of a broad O-H band suggests the existence of intermolecular hydrogen bonds between molecules in the solid state or in concentrated solutions. Furthermore, the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the lone pair of electrons on the nitrogen atom of the adjacent dimethylamino group at the 2-position can be investigated. The formation of an intramolecular hydrogen bond would likely result in a red shift (lower frequency) of the O-H stretching vibration compared to a free hydroxyl group. researchgate.net The study of the FT-IR spectrum in different solvents and at varying concentrations can help to distinguish between intramolecular and intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C₁₀H₁₆N₂O, which corresponds to a molecular weight of 180.25 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, such as 180.12600 atomic mass units, which is instrumental for unambiguous identification.

The fragmentation of this compound in a mass spectrometer, typically under electron impact (EI) ionization, is expected to follow patterns characteristic of phenols and aromatic amines. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of the stable aromatic ring, this peak is expected to be prominent.

Key fragmentation pathways would likely involve the dimethylamino groups. A common fragmentation for compounds with dimethylamino groups is the loss of a methyl radical (•CH₃) to form a stable iminium ion. Therefore, a significant peak at m/z 165 ([M-15]⁺) would be anticipated. Another characteristic fragmentation is the benzylic cleavage, where the C-N bond alpha to the aromatic ring breaks, leading to the loss of a dimethylamino group.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 180 | [C₁₀H₁₆N₂O]⁺ | Molecular Ion |

| 165 | [C₉H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 136 | [C₈H₁₀NO]⁺ | Loss of a dimethylamino radical (•N(CH₃)₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the phenolic hydroxyl group and the two electron-donating dimethylamino groups attached to the benzene (B151609) ring.

Analysis of Electronic Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound in a non-polar solvent would likely exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the auxochromic hydroxyl and dimethylamino groups is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. For instance, studies on similar bis-Schiff base ligands with diethylamino-phenol moieties show absorption bands around 250-260 nm attributed to π → π* transitions of the benzene ring and C=N group, and bands in the 330-340 nm region assigned to n → π* transitions. mdpi.com For this compound, we can anticipate strong absorptions in the UV region, likely with maxima influenced by the specific substitution pattern.

The fluorescence emission spectrum would be characterized by a Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The magnitude of the Stokes shift can provide insights into the difference in geometry and electronic distribution between the ground and excited states. For related compounds, significant Stokes shifts have been observed, indicating substantial intramolecular charge transfer (ICT) upon excitation. mdpi.com

Investigation of Solvatochromic Effects on Electronic Properties

Solvatochromism refers to the change in the color of a solution of a compound when the solvent is changed. mdpi.com This phenomenon is a powerful tool to study the effect of solvent polarity on the ground and excited electronic states of a molecule. For this compound, the presence of the polar hydroxyl group and the electron-donating dimethylamino groups suggests that its absorption and emission spectra will be sensitive to the solvent environment.

In polar solvents, hydrogen bonding interactions with the hydroxyl and amino groups can lead to shifts in the absorption and emission maxima. A positive solvatochromism (bathochromic shift with increasing solvent polarity) is often observed for compounds with a significant increase in dipole moment upon excitation, which is characteristic of ICT states. researchgate.netshu.ac.uk Conversely, negative solvatochromism (hypsochromic or blue shift) can occur if the ground state is more stabilized by the polar solvent than the excited state. Studies on related aminophenol derivatives have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipolarity/polarizability) solvent-solute interactions influence their solvatochromic behavior. core.ac.uk

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent Property | Expected Shift in Absorption/Emission | Rationale |

| Increasing Polarity | Bathochromic (Red) Shift | Stabilization of the more polar excited state due to ICT. |

| Increasing Hydrogen Bond Donating Ability | Bathochromic (Red) Shift | Stabilization of the lone pairs on oxygen and nitrogen atoms. |

| Increasing Hydrogen Bond Accepting Ability | Hypsochromic (Blue) Shift | Stabilization of the phenolic proton in the ground state. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found, analysis of related structures provides a strong basis for predicting its solid-state characteristics.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound will be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the dimethylamino groups are potential hydrogen bond acceptors. Therefore, it is highly likely that the crystal structure will feature O-H···N or O-H···O hydrogen bonds, which will play a significant role in defining the supramolecular architecture.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov For similar phenolic compounds, Hirshfeld analysis has shown that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. nih.govnih.gov These interactions represent van der Waals forces and hydrogen bonds, respectively. The analysis of a related Schiff base, for instance, revealed that H···H interactions contributed 37.2%, C···H contributed 30.7%, and O···H contributed 24.9% to the total Hirshfeld surface. nih.gov

Conformational Analysis of the Phenol (B47542) Ring and Substituents in the Crystalline State

The conformation of the this compound molecule in the crystalline state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The phenol ring itself is planar. The orientation of the dimethylamino groups relative to the ring will be of interest. Steric hindrance between the ortho-dimethylamino group and the hydroxyl group might lead to some out-of-plane twisting of the dimethylamino group.

In the crystal structure of a related compound, 2,2-Bis[3,5-bis(dimethylamino)phenyl]-1,1,1,3,3,3-hexamethyltrisilane, the geometries around the nitrogen atoms were found to be pyramidalized to varying degrees. nih.gov A similar analysis for this compound would reveal the planarity or non-planarity of the nitrogen atoms and the torsion angles of the dimethylamino groups with respect to the phenol ring. These conformational details are crucial for understanding the molecule's reactivity and its interactions in the solid state.

Theoretical and Computational Chemistry Studies of 2,5 Bis Dimethylamino Phenol

Quantum Chemical Calculations for Ground State Electronic Properties

Quantum chemical calculations are fundamental in understanding the ground-state properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. rjpn.org It is widely used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms. rjpn.org For 2,5-Bis(dimethylamino)phenol, a DFT calculation, for example at the B3LYP/6-311G(d,p) level of theory, would yield the precise bond lengths, bond angles, and dihedral angles. rjpn.org These geometric parameters are crucial for understanding the steric and electronic effects of the two dimethylamino groups and the hydroxyl group on the phenol (B47542) ring.

Illustrative optimized geometric parameters for a substituted phenol, based on DFT calculations, are presented in the table below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-O | ~1.36 | - | - |

| O-H | ~0.96 | - | - |

| C-N | ~1.40 | - | - |

| N-C (methyl) | ~1.47 | - | - |

| C-C-O | - | ~120 | - |

| C-O-H | - | ~109 | - |

| C-C-N | - | ~120 | - |

| C-N-C | - | ~118 | - |

Note: This data is illustrative for a generic substituted phenol and does not represent actual calculated values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the dimethylamino groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org It allows for the study of charge transfer and delocalization effects within the molecule. In this compound, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the chemical bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions indicate the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms into the π* orbitals of the phenyl ring.

Below is an illustrative table of donor-acceptor interactions that might be observed in a substituted aminophenol.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | ~5-10 |

| LP (N) | π* (C-C) | ~8-15 |

| π (C-C) | π* (C-C) | ~15-25 |

Note: This data is illustrative and based on typical values for substituted phenols.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap suggests higher reactivity. joaquinbarroso.com

For this compound, the electron-donating dimethylamino and hydroxyl groups are expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted phenol. This would suggest that this compound is more reactive towards electrophiles.

An illustrative table of HOMO-LUMO energies and the energy gap for a substituted aminophenol is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are illustrative and based on typical calculations for substituted phenols.

Excited-State Photophysical Investigations

The study of a molecule's behavior upon absorption of light is crucial for understanding its photophysical and photochemical properties.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including electronic excitation energies and absorption spectra. koreascience.krresearchgate.net By applying TD-DFT, one can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. rsc.org

For this compound, the presence of the electron-donating groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to phenol, meaning it will absorb light at longer wavelengths. TD-DFT calculations can also provide insights into the nature of the electronic transitions, for instance, whether they are localized on the phenyl ring or involve charge transfer from the substituents to the ring.

An illustrative table of predicted electronic transitions for a substituted aminophenol is shown below.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 300 - 350 | > 0.1 | HOMO → LUMO |

| S0 → S2 | 270 - 300 | > 0.05 | HOMO-1 → LUMO |

| S0 → S3 | 240 - 270 | > 0.2 | HOMO → LUMO+1 |

Note: This data is illustrative and based on typical TD-DFT calculations for substituted aminophenols.

Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation to a higher electronic state. mdpi.com This phenomenon is a four-level photochemical cycle involving the ground-state enol form (E), the excited-state enol form (E), the excited-state keto tautomer (K), and the ground-state keto tautomer (K). mdpi.com For a molecule like this compound, the process would involve the transfer of the phenolic proton to one of the nitrogen atoms of the dimethylamino groups.

Computational modeling is essential for elucidating the intricate details of the ESIPT mechanism. Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to construct the potential energy surfaces (PES) for both the ground state (S₀) and the first excited singlet state (S₁). By mapping these surfaces, researchers can identify the reaction coordinates, transition states, and energy barriers associated with the proton transfer.

The modeling of ESIPT in this compound would focus on several key aspects:

Intramolecular Hydrogen Bond (IMHB): In the ground state, a weak intramolecular hydrogen bond of the O-H---N type is expected to exist. The strength and geometry of this bond are critical precursors for the ESIPT process.

Photoexcitation and Charge Redistribution: Upon photoexcitation to the S₁ state, a significant redistribution of electron density occurs. The acidity of the phenolic proton increases, while the basicity of the dimethylamino nitrogen atom is enhanced, creating the driving force for the proton transfer. mdpi.com

Potential Energy Surface of the Excited State: The S₁ PES is computationally scanned along the proton transfer coordinate (typically the O-H bond distance and the H---N distance). The shape of this surface determines the feasibility and rate of the ESIPT. An ultra-fast, barrierless transfer is often observed in many ESIPT-capable molecules. acs.org

Formation of the Keto Tautomer: The transfer results in the formation of an excited keto-like tautomer (a zwitterion in this case), which is responsible for the characteristic large Stokes-shifted fluorescence. mdpi.com

De-excitation Pathways: The excited tautomer can relax to its ground state via fluorescence or non-radiative decay, after which a reverse proton transfer occurs to regenerate the initial enol form.

A hypothetical study on this compound might yield the following energetic data, illustrating the favorability of the ESIPT process.

| Molecular Species | State | Calculated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Enol (E) | Ground (S₀) | 0.0 | Most stable ground-state form. |

| Enol (E) | Excited (S₁) | +65.0 | Vertically excited state upon absorption. |

| Transition State (TS) | Excited (S₁) | +65.5 | Energy barrier for proton transfer in the excited state. |

| Keto Tautomer (K*) | Excited (S₁) | +55.0 | Stabilized excited-state tautomer after proton transfer. |

| Keto Tautomer (K) | Ground (S₀) | +15.0 | Unstable ground-state tautomer. |

Note: The data presented are hypothetical and for illustrative purposes, based on typical values for ESIPT systems.

Computational Prediction of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. Computational chemistry offers tools to predict ΦF by calculating the rate constants for radiative (kr) and non-radiative (knr) decay pathways from the excited state. The quantum yield is given by the ratio: ΦF = kr / (kr + knr).

Predicting these rates is challenging because non-radiative decay involves multiple complex mechanisms, such as internal conversion and intersystem crossing. For molecules with flexible groups like the dimethylamino substituents, Twisted Intramolecular Charge Transfer (TICT) states can provide an efficient non-radiative decay channel, which often leads to fluorescence quenching. researchgate.net

Computational prediction for this compound would involve:

Optimization of the S₁ State Geometry: The geometry of the molecule in the first excited state is optimized to find its minimum energy structure.

Calculation of Radiative Decay Rate (kr): The radiative rate constant is proportional to the transition dipole moment between the S₁ and S₀ states. This can be calculated using TD-DFT.

Identification of Non-Radiative Pathways: The potential energy surface is explored to locate conical intersections or identify low-energy barrier pathways to quenching states like TICT states. The rotation of the dimethylamino groups is a likely coordinate for such a pathway.

Solvent Effects: The polarity of the solvent can significantly influence the stability of charge-transfer states and thus affect the quantum yield. mdpi.com These effects are modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

A comparative table of predicted and experimental quantum yields in different solvents is a common way to validate computational models.

| Solvent | Dielectric Constant (ε) | Predicted ΦF | Experimental ΦF |

|---|---|---|---|

| Hexane | 1.88 | 0.85 | 0.88 |

| Toluene | 2.38 | 0.79 | 0.81 |

| Chloroform | 4.81 | 0.55 | 0.52 |

| Acetonitrile | 37.5 | 0.15 | 0.12 |

| Water | 80.1 | 0.05 | 0.03 |

Note: The data are representative examples illustrating the typical trend of decreasing fluorescence quantum yield with increasing solvent polarity for molecules susceptible to TICT state formation.

Conformational Analysis and Tautomer Stability

Gibbs Free Energy Calculations for Various Tautomeric Forms

Tautomers are isomers of a compound that differ primarily in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the phenol (enol-imine) form and a keto-amine form, where the phenolic proton has transferred to a nitrogen atom, creating a zwitterionic quinone-like structure.

Computational chemistry, particularly DFT methods, can accurately predict the relative stabilities of these tautomers by calculating their Gibbs free energy (ΔG). nih.gov The tautomer with the lower Gibbs free energy is thermodynamically more stable and will be the predominant species at equilibrium. Calculations are typically performed in both the gas phase and in various solvents to account for environmental effects. mdpi.com

The calculations would reveal that the enol form is significantly more stable than the keto form in the ground state, which is typical for phenols. The stability of the zwitterionic keto tautomer is expected to increase with solvent polarity due to better solvation of the separated charges.

| Tautomeric Form | Solvent | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|

| Enol | Gas Phase | 0.00 | >99.99 |

| Keto | Gas Phase | +18.5 | <0.01 |

| Enol | Toluene | 0.00 | >99.99 |

| Keto | Toluene | +14.2 | <0.01 |

| Enol | Acetonitrile | 0.00 | 99.95 |

| Keto | Acetonitrile | +4.5 | 0.05 |

Note: The data are illustrative, based on general principles of keto-enol tautomerism in phenols and the stabilizing effect of polar solvents on zwitterionic species.

Exploration of Rotational Conformer Energy Landscapes

The two dimethylamino groups in this compound are not fixed in space. Rotation around the C(aryl)-N bonds leads to different rotational conformers. The orientation of these groups relative to the phenol ring and to each other defines the conformational energy landscape of the molecule.

Exploring this landscape computationally involves performing relaxed potential energy surface scans. In this procedure, a specific dihedral angle (e.g., C-C-N-C) is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that constrained geometry. This allows for the identification of stable conformers (local minima) and the rotational barriers (transition states) that separate them.

For this compound, key considerations would be the steric hindrance between the methyl groups and the phenolic hydroxyl group, as well as potential C-H---O interactions. The planarity of the dimethylamino group also influences the electronic conjugation with the aromatic ring.

| Conformer Description | Dihedral Angles (τ₁, τ₂) | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (GM) | ~30°, ~150° | 0.00 |

| Local Minimum 1 | ~35°, ~35° | +1.2 |

| Local Minimum 2 | ~145°, ~145° | +1.5 |

| Rotational Barrier 1 (TS1) | 0°, ~150° | +4.8 |

| Rotational Barrier 2 (TS2) | 90°, ~150° | +3.5 |

Note: The data and dihedral angles (τ₁ for the group at position 2, τ₂ for the group at position 5) are hypothetical, representing a plausible energy landscape for a disubstituted phenol.

Intermolecular Interaction Studies

Computational Analysis of Hydrogen Bonding Interactions (O-H...N, C-H...O)

Hydrogen bonds are crucial non-covalent interactions that dictate molecular association and properties. For this compound, both intramolecular and intermolecular hydrogen bonds are of interest. Computational methods are used to analyze the geometry and strength of these bonds. asianpubs.org

Intramolecular O-H---N: As mentioned in the ESIPT section, a weak hydrogen bond can form between the phenolic proton and the nitrogen of the adjacent dimethylamino group at position 2. Calculations would focus on the H---N distance, the O-H-N angle, and the interaction energy.

Intermolecular O-H---Solvent: In a hydrogen-bond-accepting solvent (like DMSO or acetone), the phenolic hydroxyl group will form a strong intermolecular hydrogen bond with a solvent molecule.

Intermolecular C-H---O: Weaker hydrogen bonds can also form between the methyl C-H groups and the phenolic oxygen of a neighboring molecule, or between the aromatic C-H groups and an acceptor. These interactions can be significant in the solid state. najah.edu

Methods like Natural Bond Orbital (NBO) analysis are used to quantify the interaction energy associated with these hydrogen bonds by examining the donor-acceptor orbital interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to characterize the bond critical points associated with these interactions.

| Interaction Type | Donor-Acceptor | Calculated Distance (Å) | Calculated Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular | O-H --- N | 2.15 | 145.5 | -2.5 |

| Intermolecular Dimer | O-H --- O | 1.88 | 172.1 | -5.8 |

| Intermolecular Dimer | C(methyl)-H --- O | 2.45 | 150.3 | -1.1 |

| Solvated (DMSO) | O-H --- O(DMSO) | 1.75 | 175.8 | -7.2 |

Note: The presented data are typical values derived from computational studies on phenols and related systems to illustrate the relative strengths and geometries of different hydrogen bonds. asianpubs.orgnajah.edu

Theoretical Investigation of Anion-π Interactions in Supramolecular Assemblies

Anion-π interactions are non-covalent forces that occur between an anion and the electron cloud of a π-system, such as an aromatic ring. acs.orgresearchgate.net Intuitively, one might expect repulsion between a negatively charged anion and an electron-rich aromatic ring. However, theoretical and experimental studies have confirmed that attractive interactions can exist, particularly with π-systems that are electron-deficient. acs.orgrsc.org The nature of this interaction is primarily governed by electrostatic and ion-induced polarization effects. rsc.org

In the case of this compound, the phenol ring is substituted with two powerful electron-donating dimethylamino groups and a hydroxyl group. These substituents significantly increase the electron density of the aromatic π-system. Consequently, a repulsive interaction between the π-face of the benzene (B151609) ring and an anion would be the expected outcome. Theoretical calculations would likely predict a positive interaction energy, indicating destabilization, if an anion were brought directly over the center of the aromatic ring.

Computational models could be employed to map the electrostatic potential surface of this compound. This would visually represent the electron distribution, highlighting the electron-rich nature of the π-system and the more electropositive regions on the molecule's periphery.

A hypothetical study could involve calculating the interaction energies between this compound and a series of anions. The results would likely demonstrate that interactions are significantly more favorable when the anion approaches the hydroxyl group or the peripheral C-H bonds, rather than the center of the π-cloud. These interactions, driven by hydrogen bonding and electrostatic attractions, would be the primary forces governing the formation of any supramolecular assemblies involving anions. While a classic "on-top" anion-π interaction is unlikely to be a stabilizing force for this molecule, its study within a broader computational analysis would confirm the dominant role of other non-covalent forces in its potential for molecular recognition and self-assembly. nih.gov

Hypothetical Interaction Energies of Anions with this compound

| Anion | Interaction Site | Predicted Interaction Energy (kJ/mol) | Primary Interaction Type |

| Cl⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |

| Cl⁻ | Hydroxyl Group (O-H) | < 0 (Strongly Attractive) | Hydrogen Bonding |

| Br⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |

| Br⁻ | Hydroxyl Group (O-H) | < 0 (Attractive) | Hydrogen Bonding |

| NO₃⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |

| NO₃⁻ | Hydroxyl Group (O-H) | < 0 (Strongly Attractive) | Hydrogen Bonding |

Solvent Accessibility Surface Area (SASA) Analysis for Solvent Interaction Prediction

Solvent Accessibility Surface Area (SASA) is a computational measure that quantifies the surface area of a molecule that is accessible to a solvent. computabio.comcompchems.com It is a crucial parameter for predicting how a molecule will interact with different solvent environments, which in turn influences its solubility, stability, and conformational dynamics. computabio.com The SASA is typically calculated by algorithmically "rolling" a probe sphere, representing a solvent molecule, over the van der Waals surface of the solute molecule. compchems.commdtraj.org

For this compound, a SASA analysis would provide detailed insights into the exposure of its different functional groups. The molecule possesses distinct regions with varying polarity:

Hydrophobic regions: The aromatic phenyl ring and the methyl groups of the dimethylamino substituents.

Hydrophilic/Polar regions: The hydroxyl (-OH) group and the nitrogen atoms of the dimethylamino groups.

A computational study would calculate the SASA values for individual atoms or functional groups in the presence of different solvent models, such as a polar solvent like water and a non-polar solvent like hexane.

In a polar solvent like water, the hydrophilic hydroxyl group would be expected to have a high SASA value, indicating significant exposure to the solvent and the potential for strong hydrogen bonding interactions. nasa.gov The nitrogen atoms of the dimethylamino groups would also be relatively accessible. Conversely, the non-polar aromatic ring and methyl groups would likely exhibit lower SASA values in water, as the molecule might orient itself to minimize the unfavorable interactions of these hydrophobic regions with the polar solvent. computabio.com

In a non-polar solvent, the trend would be reversed. The hydrophobic phenyl ring and methyl groups would have higher SASA values, indicating favorable interactions with the non-polar solvent molecules. The polar hydroxyl group would have a lower SASA, as it would be sterically shielded from the non-polar environment.

By quantifying these differences, SASA analysis can be used to predict the solubility of this compound. A high total SASA in a particular solvent suggests favorable solute-solvent interactions and thus higher solubility. These calculations are instrumental in understanding the behavior of phenolic compounds in various chemical and biological environments. nih.gov

Hypothetical SASA Values (Ų) for Functional Groups of this compound in Different Solvents

| Functional Group | SASA in Water (Polar) | SASA in Hexane (Non-polar) | Predicted Interaction |

| Phenyl Ring | Low | High | Hydrophobic |

| Hydroxyl Group (-OH) | High | Low | Hydrophilic, Hydrogen Bonding |

| Dimethylamino Groups (-N(CH₃)₂) | Moderate | Moderate-High | Polar/Hydrophobic Mix |

| Methyl Groups (-CH₃) | Low | High | Hydrophobic |

Chemical Reactivity and Mechanistic Investigations of 2,5 Bis Dimethylamino Phenol

Reactivity Profile of Dimethylamino Functional Groups

The two dimethylamino groups are powerful electron-donating substituents that significantly influence the molecule's properties. Their reactivity is primarily centered on the non-bonding electron pair on the nitrogen atom, which imparts both nucleophilic and basic character.

The lone pair of electrons on the nitrogen atoms of the dimethylamino groups makes them effective nucleophiles. This nucleophilicity allows them to participate in reactions such as alkylation and acylation.

Alkylation: The direct alkylation of aminophenols with alkyl halides can be complex, often resulting in a mixture of N-alkylated, O-alkylated, and even poly-alkylated products. The product distribution depends heavily on the reaction conditions. umich.educhemcess.com The secondary amine formed after initial alkylation can be more nucleophilic than the starting tertiary amine, leading to the formation of a quaternary ammonium (B1175870) salt, a process known as over-alkylation. masterorganicchemistry.com Selective N-alkylation can be achieved through a two-step, one-pot procedure involving initial condensation with an aldehyde to form an iminium intermediate, followed by reduction with a hydride reagent like sodium borohydride. umich.edu

Acylation: Acylation of aminophenols with reagents like acetic anhydride (B1165640) or acetyl chloride typically occurs preferentially on the more nucleophilic nitrogen atom to yield N-acylated products. chemcess.com The reaction is often catalyzed by bases. Under more forceful conditions or with an excess of the acylating agent, O,N-diacylated products can be formed. chemcess.com The mechanism for base-catalyzed acylation, for instance with 4-(dimethylamino)pyridine (DMAP), involves the initial nucleophilic attack of the amine on the acylating agent to form a highly reactive acyl-catalyst intermediate, which is then attacked by the alcohol. utrgv.edu

The relative nucleophilicity of the two dimethylamino groups in 2,5-Bis(dimethylamino)phenol is expected to be similar, though electronic effects from the hydroxyl group could cause minor differences.

Like other aromatic amines, the dimethylamino groups exhibit basic properties and can be protonated by acids to form ammonium cations. quora.com The compound is amphoteric, capable of acting as both a weak acid (due to the phenol (B47542) group) and a weak base, with the basic character generally predominating. nih.gov

In an acidic aqueous medium, the amino groups will be protonated. The basicity of each nitrogen atom is described by its pKa value (the pKa of the conjugate acid, pKaH). For aminophenol isomers, the pKa for the protonation of the amino group typically falls in the range of 4.3 to 5.5. researchgate.netresearchgate.net The presence of two basic nitrogen centers in this compound means there will be two protonation equilibria (Kb1 and Kb2), corresponding to the formation of a monocation and a dication. The first protonation constant is expected to be higher than the second due to the electrostatic repulsion from the newly introduced positive charge. The specific pKaH values can be determined experimentally through potentiometric titration and modeled using equations such as the Specific ion Interaction Theory (SIT) to account for the effects of ionic strength. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the site of acidic reactivity and can participate in a variety of substitution and condensation reactions.

The hydroxyl group of this compound is acidic, meaning it can donate its proton to a base to form a negatively charged phenoxide ion. quora.com The acidity of phenols is significantly influenced by the electronic effects of other substituents on the ring. youtube.com Electron-donating groups, such as amino groups, generally decrease the acidity of a phenol (increase the pKa) by destabilizing the resulting phenoxide anion. This effect is most pronounced when the group is ortho or para to the hydroxyl group, where it can donate electron density through resonance (+M effect). brainly.inquora.com

In this compound, there is a dimethylamino group at the ortho-position (C2) and another at the para-position relative to the C5 carbon, but meta to the hydroxyl group. The C2-amino group will exert a strong +M effect, while the C5-amino group will exert a weaker -I (inductive) effect. The acidity will be a balance of these competing effects. A comparison with the known pKa values of aminophenol isomers can provide an estimate.

| Compound | pKa of Phenolic -OH |

| 2-Aminophenol | 9.97 |

| 3-Aminophenol | 9.82 |

| 4-Aminophenol | 10.30 |

Data sourced from CRC Handbook. stackexchange.com

Given the presence of two electron-donating amino groups, the pKa of this compound is expected to be higher than that of phenol (pKa ≈ 10) and likely higher than that of the mono-substituted aminophenols, indicating it is a weaker acid. The formation of the phenoxide anion is readily achieved by treatment with a suitable base, such as sodium hydroxide. quora.combridgew.edu

The phenolic hydroxyl group can undergo etherification (O-alkylation) to form an ether. To achieve selective O-alkylation and prevent competing N-alkylation, the more nucleophilic amino groups must first be protected. A common strategy involves the reversible condensation of the aminophenol with an aldehyde (e.g., benzaldehyde) to form a Schiff base (imine), which protects the amino groups. Subsequent reaction of the protected intermediate with an alkyl halide in the presence of a base (e.g., K2CO3) leads to ether formation. The protecting group can then be removed by acid hydrolysis to yield the desired O-alkylated aminophenol. umich.edu

The molecule can also participate in condensation reactions. For example, aminophenols are known to react with aldehydes and other carbonyl compounds. researchgate.netresearchgate.net The ortho-position of the C2-amino group relative to the hydroxyl group makes this molecule susceptible to cyclization and condensation reactions that may involve both functional groups. chemcess.com Oxidative polycondensation is another possible reaction pathway for aminophenols, leading to the formation of oligomers or polymers. tandfonline.com

Electrophilic and Nucleophilic Aromatic Ring Functionalization

Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). Both the hydroxyl group (-OH) and the dimethylamino groups (-NMe2) are powerful activating, ortho/para-directing substituents. byjus.comucalgary.caquora.com Their combined effect makes the ring extremely electron-rich and susceptible to reaction with even weak electrophiles under mild conditions. libretexts.orglibretexts.org

The directing effects of the substituents are as follows:

-OH at C1: Directs to C2 (blocked), C4, and C6.

-NMe2 at C2: Directs to C1 (blocked), C3, and C5 (blocked).

-NMe2 at C5: Directs to C4 and C6.

Considering these effects, the primary sites for electrophilic attack are the C4 and C6 positions, which are activated by both the C1-hydroxyl and C5-dimethylamino groups. The C3 position is only activated by the C2-dimethylamino group. Therefore, substitution is strongly favored at the C4 and C6 positions. The strong activation can make it difficult to achieve mono-substitution, often leading to poly-substituted products. libretexts.org

Nucleophilic Aromatic Substitution: The ring of this compound is highly deactivated towards nucleophilic aromatic substitution (SNAr). This type of reaction generally requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orgnih.gov The -OH and -NMe2 groups are potent electron-donating groups, which enrich the ring with electron density and would strongly destabilize the carbanionic intermediate required for an SNAr mechanism. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Studies on Electrophilic Aromatic Substitution Reactions

The high electron density on the aromatic nucleus of this compound makes it exceedingly reactive towards electrophilic aromatic substitution (EAS). The hydroxyl and dimethylamino groups are strong activating groups, meaning they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to specific positions on the ring. minia.edu.eglumenlearning.com

Both -OH and -N(CH₃)₂ groups are classified as ortho, para-directors. minia.edu.eg This is due to their ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the substituent.

In the case of this compound, the directing effects of the three substituents are cumulative:

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6. With C2 already substituted, it strongly activates the C4 and C6 positions.

The dimethylamino group at C2 directs to positions C1, C3, and C5. With C1 and C5 being substituted, it activates the C3 position.

The dimethylamino group at C5 directs to positions C2, C4, and C6. With C2 being substituted, it also strongly activates the C4 and C6 positions.

The combined influence of these groups leads to a very high electron density at the C4 and C6 positions, making them the most probable sites for electrophilic attack. The C3 position is also activated, but to a lesser extent. Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation are expected to proceed readily, likely yielding di-substituted products at the C4 and C6 positions even under mild conditions.

| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Activated Positions on this compound |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 4, 6 |

| -N(CH₃)₂ (Dimethylamino) | C2 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 3 |

| -N(CH₃)₂ (Dimethylamino) | C5 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 4, 6 |

Oxidation Pathways Leading to Quinone and Related Derivatives

Phenols and aminophenols are highly susceptible to oxidation. The presence of three electron-donating groups makes this compound particularly easy to oxidize. The structure is an analog of both p-aminophenol and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), both of which are known to undergo facile oxidation.

The oxidation of aminophenols typically proceeds through a one-electron transfer to form a radical cation, which can then be further oxidized to a quinone imine. researchgate.net Quinone imines are highly reactive electrophilic species. nih.govacs.org Common oxidants used for this transformation include metal salts (e.g., iron(III), cerium(IV)), hypervalent iodine compounds, and enzymes like peroxidases. nih.govacs.org

Based on analogous compounds, the oxidation of this compound is expected to generate a highly reactive quinone-diimine-like species. The pathway may involve:

A one-electron oxidation to form a stable radical cation, similar to the "Wurster's Blue" radical formed from the oxidation of TMPD. nih.govwikipedia.org

A subsequent one-electron oxidation to form a dication, which would be a potent electrophile. rsc.org

Deprotonation and further oxidation could lead to a benzoquinone diimine structure.

The autoxidation of a related compound, TMPD, in the presence of oxygen has been shown to generate reactive oxygen species such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov A similar process could be anticipated for this compound, particularly in neutral or basic solutions.

| Oxidizing Agent | Typical Application |

|---|---|

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Chemical oxidation of aminophenols. rsc.org |

| Cerium(IV) Ammonium Nitrate (CAN) | Strong, single-electron oxidant for electron-rich aromatics. acs.org |

| Hypervalent Iodine Reagents (e.g., IBX) | Mild oxidation of phenols and aminophenols. acs.org |

| Peroxidases (e.g., HRP) with H₂O₂ | Biocatalytic oxidation to quinone imines. nih.gov |

| Molecular Oxygen (O₂) | Autoxidation, often catalyzed by metal ions. nih.gov |

Reduction Reactions of the Aromatic System

The reduction of the aromatic ring of a phenol is a chemically challenging transformation that requires forcing conditions. The electron-rich nature of the benzene ring in this compound makes it resistant to nucleophilic attack and reduction. Standard methods for aromatic ring reduction include catalytic hydrogenation and dissolving metal reductions (e.g., the Birch reduction).